Cas no 862974-34-3 (N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide)

N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide 化学的及び物理的性質
名前と識別子
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- N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide
- cid_7109939
- AKOS024591006
- AB00558840-02
- 862974-34-3
- SMR000236217
- N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]ethanamide
- CHEMBL1494214
- HMS2558N13
- N-(2-((4-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
- MLS000720267
- BDBM57595
- N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
- F0646-1328
- N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
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- インチ: 1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
- InChIKey: YNGRZQSBFQKNQT-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC2C=CC(=CC1=2)NC(C)=O)NC1=NC2C(=CC=CC=2S1)OCC
計算された属性
- せいみつぶんしりょう: 384.07146811g/mol
- どういたいしつりょう: 384.07146811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0646-1328-20μmol |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-40mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-15mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-20mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-75mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-1mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-10μmol |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-2μmol |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-4mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0646-1328-2mg |
N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide |
862974-34-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamideに関する追加情報
N-{2-(4-Ethoxy-1,3-Benzothiazol-2-yl)amino-1,3-Benzothiazol-6-yl}Acetamide (CAS No. 862974-34-3): A Comprehensive Overview
The compound N-{2-(4-Ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide (CAS No. 862974-34-3) is a structurally complex organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their unique electronic properties and versatile applications. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to its aromaticity and stability. The presence of the ethoxy group and the acetamide substituent further enhances its functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened up new avenues for its modification and functionalization. The benzothiazole framework has been shown to exhibit excellent photoluminescent properties, making it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.
One of the most intriguing aspects of this compound is its ability to act as a versatile building block in supramolecular chemistry. The ethoxy group introduces hydrophilic characteristics, while the acetamide moiety can participate in hydrogen bonding interactions. This combination allows the molecule to self-assemble into ordered nanostructures under specific conditions, which has been extensively explored in recent studies. For instance, researchers have demonstrated that this compound can form stable supramolecular assemblies in both solution and solid-state environments, paving the way for its use in advanced materials such as molecular sieves and stimuli-responsive systems.
In addition to its structural versatility, this compound has also been investigated for its potential in medicinal chemistry. The benzothiazole scaffold is known for its bioactivity, and the introduction of substituents like ethoxy and acetamide can further modulate its pharmacological properties. Recent studies have explored its inhibitory effects on key enzymes involved in neurodegenerative diseases, suggesting that it could serve as a lead compound for drug discovery efforts. Furthermore, its ability to penetrate cellular membranes efficiently makes it a promising candidate for targeted drug delivery systems.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzothiazole derivative followed by functionalization with the ethoxy and acetamide groups. Modern synthetic strategies often employ green chemistry principles to minimize environmental impact and improve sustainability. For example, solvent-free reactions or biocatalytic methods are increasingly being adopted to synthesize this compound on an industrial scale.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure, purity, and stability under various conditions. Additionally, computational chemistry tools like density functional theory (DFT) have been employed to study its electronic properties and reactivity at the molecular level.
Looking ahead, the future of N-{2-(4-Ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide lies in its potential to bridge multiple disciplines within chemistry. Its unique combination of structural features makes it an ideal candidate for exploring novel applications in areas such as energy storage materials, biomedical imaging agents, and advanced sensors. Ongoing research is focused on optimizing its properties through rational design strategies and exploring scalable synthesis routes for industrial applications.
In conclusion, N-{2-(4-Ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide (CAS No. 862974-34-) represents a prime example of how modern chemical synthesis and characterization techniques can unlock the potential of complex organic molecules. With its diverse functional groups and aromatic framework, this compound continues to be a focal point for innovation across various scientific domains.
862974-34-3 (N-{2-(4-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-benzothiazol-6-yl}acetamide) 関連製品
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